molecular formula C13H10F9I B14296698 (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene CAS No. 116486-80-7

(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene

Cat. No.: B14296698
CAS No.: 116486-80-7
M. Wt: 464.11 g/mol
InChI Key: LIKGUYKLKJSBLD-UHFFFAOYSA-N
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Description

(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring and a highly fluorinated alkyl chain with an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene typically involves the reaction of a fluorinated alkyl iodide with a benzene derivative. One common method is the nucleophilic substitution reaction, where the iodine atom in the fluorinated alkyl iodide is replaced by a benzene ring under specific conditions. For example, the reaction can be carried out in the presence of a Lewis acid catalyst to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.

Scientific Research Applications

(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene involves its interaction with various molecular targets and pathways. The highly fluorinated alkyl chain and iodine atom contribute to its reactivity and ability to participate in substitution and reduction reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is unique due to the presence of both a highly fluorinated alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

116486-80-7

Molecular Formula

C13H10F9I

Molecular Weight

464.11 g/mol

IUPAC Name

(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)benzene

InChI

InChI=1S/C13H10F9I/c14-10(15,11(16,17)12(18,19)13(20,21)22)7-9(23)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

LIKGUYKLKJSBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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